molecular formula C22H35N5O2 B2433681 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 921901-45-3

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2433681
CAS No.: 921901-45-3
M. Wt: 401.555
InChI Key: YZFBIBZLZIHEOY-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C22H35N5O2 and its molecular weight is 401.555. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Research on compounds structurally related to the specified chemical has shown significant efforts in synthesis and evaluation of antibacterial activities. For instance, temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, highlights the importance of such compounds in developing new antimicrobial therapies. The study conducted by Chu et al. (1991) on temafloxacin hydrochloride explores its synthesis, antibacterial activities, and pharmacological profiles, contributing to the understanding of how similar compounds might be designed and utilized (Chu et al., 1991).

Pharmacological Properties

Further research into compounds with related structures has investigated their pharmacological properties. The study by Colabufo et al. (2008) on ABCB1 inhibitors introduces a moiety that has been linked to different basic nuclei, demonstrating the potential of such compounds in inhibiting ABCB1 activity, which is critical for drug resistance mechanisms. This work indicates the relevance of structural variation in enhancing the biological activity of compounds (Colabufo et al., 2008).

Dopamine Agonist Properties

Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to examine their dopamine-like ability, highlighting the exploration of tetrahydroisoquinoline derivatives as potential therapeutic agents for disorders associated with dopamine dysregulation. This research underscores the utility of such compounds in understanding and potentially treating neurological conditions (Jacob et al., 1981).

Anticancer Agents

The development of novel anticancer agents also features in the research applications of related compounds. Ruchelman et al. (2004) investigated the topoisomerase I-targeting activity and cytotoxicity of 11H-Isoquino[4,3-c]cinnolin-12-ones, demonstrating the potential of such structures in cancer therapy. This study exemplifies how modifications to the chemical structure can influence the activity against cancer cells, offering pathways for the development of new anticancer drugs (Ruchelman et al., 2004).

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-4-9-23-21(28)22(29)24-16-20(27-13-11-25(2)12-14-27)18-7-8-19-17(15-18)6-5-10-26(19)3/h7-8,15,20H,4-6,9-14,16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFBIBZLZIHEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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